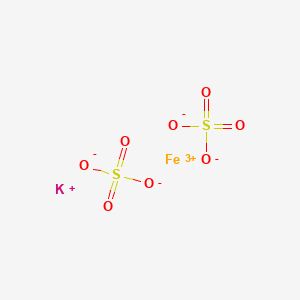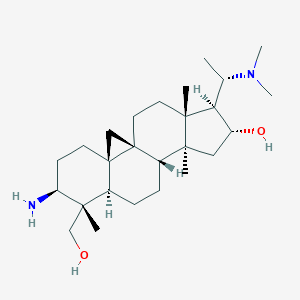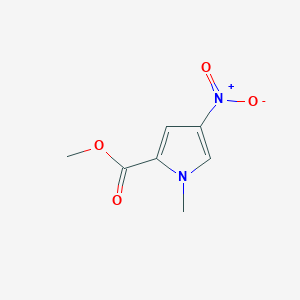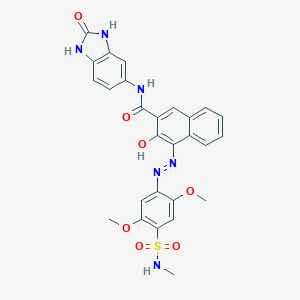
Iron potassium bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron potassium bis(sulphate) is a chemical compound with the molecular formula K2Fe(SO4)2. It is a pale yellow crystalline powder that is soluble in water. Iron potassium bis(sulphate) has various applications in scientific research, including its use as a catalyst, an oxidizing agent, and a reagent in organic synthesis.
Scientific Research Applications
Iron potassium bis(sulphate) has various applications in scientific research, including its use as a catalyst, an oxidizing agent, and a reagent in organic synthesis. It has been used in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. Iron potassium bis(sulphate) has also been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines. Additionally, it has been used as a catalyst in the synthesis of esters and amides.
Mechanism of Action
Iron potassium bis(sulphate) acts as an oxidizing agent in organic synthesis. It can oxidize alcohols, aldehydes, and ketones to their corresponding carbonyl compounds by transferring oxygen atoms to the substrate. The mechanism of this reaction involves the formation of an intermediate complex between the iron potassium bis(sulphate) and the substrate, which is then oxidized by the transfer of oxygen atoms from the iron potassium bis(sulphate) to the substrate.
Biochemical and Physiological Effects:
Iron potassium bis(sulphate) has no known biochemical or physiological effects, as it is not used in drug formulations or for medicinal purposes.
Advantages and Limitations for Lab Experiments
One advantage of using iron potassium bis(sulphate) in lab experiments is its high oxidizing power, which allows for efficient and selective oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. Additionally, it is a relatively inexpensive reagent that is readily available. However, one limitation of using iron potassium bis(sulphate) is its hygroscopic nature, which can lead to decomposition upon exposure to moisture.
Future Directions
There are several future directions for research on iron potassium bis(sulphate). One potential area of research is the development of new synthetic methods for the preparation of iron potassium bis(sulphate) that are more efficient and environmentally friendly. Another potential area of research is the optimization of the reaction conditions for the oxidation of alcohols, aldehydes, and ketones using iron potassium bis(sulphate), with a focus on improving the selectivity and yield of the reaction. Additionally, the use of iron potassium bis(sulphate) in the synthesis of new heterocyclic compounds and as a catalyst in the synthesis of other organic compounds could be explored.
Synthesis Methods
Iron potassium bis(sulphate) can be synthesized by reacting iron(III) sulphate with potassium bisulphate in water. The reaction is as follows:
Fe2(SO4)3 + KHSO4 + H2O → K2Fe(SO4)2·H2O + H2SO4
The resulting product is a hydrated form of iron potassium bis(sulphate), which can be further purified by recrystallization.
properties
CAS RN |
13718-65-5 |
|---|---|
Molecular Formula |
FeKO8S2 |
Molecular Weight |
287.1 g/mol |
IUPAC Name |
potassium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChI Key |
RZEWPBTZTSBBAK-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3] |
Other CAS RN |
13718-65-5 |
synonyms |
iron potassium bis(sulphate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)




![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)






